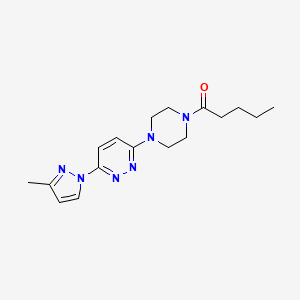

![molecular formula C33H29N3O4 B5510754 N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthetic routes for compounds structurally related to the query involve multi-step reactions, typically starting from simpler quinoline or benzhydrazide derivatives. These processes might include condensation reactions under reflux conditions, often in the presence of catalysts such as concentrated hydrochloric acid or other acid catalysts to facilitate the formation of the target compound with high specificity and yield. For instance, the synthesis of complex hydrazide derivatives has been achieved through reactions combining different substituents under controlled conditions to obtain high-purity products (Inkaya et al., 2012; Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, IR, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed to determine the geometric and electronic structure, providing insights into the molecule's conformation, bond lengths, angles, and the distribution of electronic density. These studies reveal the planar or near-planar arrangements of the molecular framework, highlighting intramolecular interactions that contribute to the stability of the compound (Inkaya et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives :Research has shown the synthesis of new quinoline derivatives, highlighting their significant antimicrobial properties. Quinolines and their derivatives have been synthesized and evaluated for antimicrobial activity against various microorganisms, demonstrating potential as effective agents in combating bacterial and fungal infections (J. Kumar & Arvind Kumar, 2021).

Anticancer Activity

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety :This study introduces a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, which has led to the development of biologically active hydrazide compounds. These compounds were evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines, showing significant potential in reducing cancer cell viability (Murat Bingul et al., 2016).

Chemical Properties and Synthesis

Facile Synthesis of Alkyl and Aryl Substituted Dibenzo[b,g][1,8]naphthyridin-5-ones :This research outlines a method for synthesizing 2′-substituted-4-methoxy-2-(N-phenylamino)quinolines, demonstrating the versatility and potential of quinoline derivatives in chemical synthesis. The process involves the reaction of 2,4-dichloroquinolines with o-aminoacetophenone and o-aminobenzophenone, leading to potential intermediates for further chemical applications (M. Manoj & K. Rajendra Prasad, 2010).

Hypervalent iodine(III)-mediated Oxidative Acetoxylation of 2-methoxyphenols :This study introduces a method for regiocontrolled nitrogen benzannulation, providing a synthetic route to indole and quinoline derivatives. The process involves dearomatization of nitrogen-tethered 2-methoxyphenols into orthoquinol acetates, showcasing the chemical properties and synthesis versatility of methoxyphenol derivatives (S. Quideau et al., 2001).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylideneamino]-2-(3-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O4/c1-22-9-4-7-14-31(22)40-21-25-17-23(15-16-32(25)39-3)20-34-36-33(37)28-19-30(24-10-8-11-26(18-24)38-2)35-29-13-6-5-12-27(28)29/h4-20H,21H2,1-3H3,(H,36,37)/b34-20+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZASVDXEFOIDFI-QXUDOOCXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}methylidene]-2-(3-methoxyphenyl)quinoline-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

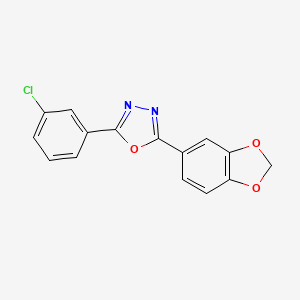

![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)

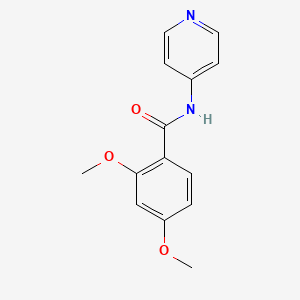

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)

![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)